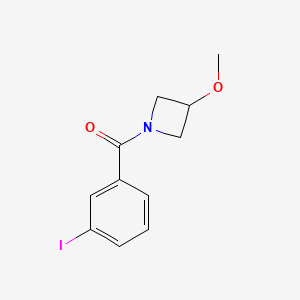

1-(3-Iodobenzoyl)-3-methoxyazetidine

Description

The compound “1-(3-Iodobenzoyl)-3-methoxyazetidine” features a 3-methoxyazetidine ring substituted with a 3-iodobenzoyl group. The 3-iodobenzoyl moiety introduces a heavy halogen (iodine), which may enhance radioimaging utility or act as a synthetic intermediate for cross-coupling reactions . However, direct experimental data for this specific compound is absent in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name |

(3-iodophenyl)-(3-methoxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c1-15-10-6-13(7-10)11(14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOSWPMRQZAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodobenzoyl)-3-methoxyazetidine typically involves the reaction of 3-iodobenzoyl chloride with 3-methoxyazetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for 1-(3-Iodobenzoyl)-3-methoxyazetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

1-(3-Iodobenzoyl)-3-methoxyazetidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The methoxyazetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(3-Iodobenzoyl)-3-methoxyazetidine

Substituent Impact on Physicochemical Properties

- Halogen Effects: The iodine atom in the 3-iodobenzoyl group (hypothetical in the target compound) contrasts with bromine or fluorine in analogs (e.g., 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine, CAS 1875044-03-3). In -iodobenzoyl-containing compounds (e.g., N-[2-fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide) are used as labeling precursors, suggesting iodine’s utility in radiopharmaceuticals due to its γ-emission properties .

Azetidine Modifications :

- The 3-methoxy group on the azetidine ring (common across analogs) introduces steric hindrance and electronic effects, stabilizing the ring against hydrolysis compared to unsubstituted azetidines .

- Hydrochloride salts (e.g., 3-methoxyazetidine hydrochloride, CAS 148644-09-1) exhibit improved crystallinity and handling stability compared to free bases .

Potential Therapeutic and Industrial Roles

- Pharmaceutical Intermediates : Azetidines with halogenated aryl groups (e.g., bromo/fluoro substituents) are intermediates in kinase inhibitors or GPCR modulators . The iodine in the target compound could enable radiolabeling for PET imaging .

Limitations and Knowledge Gaps

- Data Deficiency: No direct experimental data (e.g., NMR, HPLC purity) exists for 1-(3-Iodobenzoyl)-3-methoxyazetidine in the provided evidence. Predictions rely on analogs like 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 1875044-03-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.